
Ethyl 4-(cyanomethyl)-2-methylazulene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(cyanomethyl)-2-methylazulene-1-carboxylate is an organic compound that belongs to the azulene family Azulenes are known for their unique blue color and aromatic properties
Méthodes De Préparation
The synthesis of Ethyl 4-(cyanomethyl)-2-methylazulene-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with azulene, a bicyclic aromatic hydrocarbon.
Functionalization: The azulene is functionalized by introducing a cyanomethyl group at the 4-position and an ethyl ester group at the 1-position.
Reaction Conditions: The reactions are usually carried out under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity.
Industrial Production: On an industrial scale, the production methods are optimized for cost-effectiveness and scalability, often involving continuous flow reactors and automated systems.
Analyse Des Réactions Chimiques
Ethyl 4-(cyanomethyl)-2-methylazulene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyanomethyl group to an amine or other functional groups.
Substitution: The compound can undergo substitution reactions, where the cyanomethyl group is replaced by other substituents.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Major Products: The major products depend on the specific reaction conditions but often include derivatives with modified functional groups.
Applications De Recherche Scientifique
Ethyl 4-(cyanomethyl)-2-methylazulene-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials, including dyes and pigments.
Mécanisme D'action
The mechanism of action of Ethyl 4-(cyanomethyl)-2-methylazulene-1-carboxylate involves its interaction with specific molecular targets. The cyanomethyl group can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The exact pathways and targets are still under investigation, but the compound’s structure suggests it could interact with cellular membranes and proteins.
Comparaison Avec Des Composés Similaires
Ethyl 4-(cyanomethyl)-2-methylazulene-1-carboxylate can be compared with other azulene derivatives and cyanoacetylated compounds:
Similar Compounds: Examples include Ethyl 2-cyano-3-phenylacrylate and 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide
Uniqueness: The unique combination of the azulene core with the cyanomethyl and ethyl ester groups gives this compound distinct chemical and physical properties, making it valuable for specific applications.
Propriétés
Numéro CAS |
194344-24-6 |
|---|---|
Formule moléculaire |
C16H15NO2 |
Poids moléculaire |
253.29 g/mol |
Nom IUPAC |
ethyl 4-(cyanomethyl)-2-methylazulene-1-carboxylate |
InChI |
InChI=1S/C16H15NO2/c1-3-19-16(18)15-11(2)10-14-12(8-9-17)6-4-5-7-13(14)15/h4-7,10H,3,8H2,1-2H3 |
Clé InChI |
QURCAGTYUSNGRO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C=C2C1=CC=CC=C2CC#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{2-[Bis(4-fluorophenyl)methoxy]ethyl}azetidine](/img/structure/B12558729.png)

![5-{Methyl[(1S)-1-phenylethyl]amino}pentan-2-one](/img/structure/B12558740.png)
![(Z)-[(2-carboxyphenyl)hydrazinylidene]-(4-nitrophenyl)-oxidoazanium](/img/structure/B12558745.png)
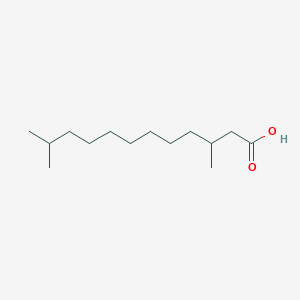
![N-(Methanesulfonyl)-D-phenylalanyl-N-[(piperidin-4-yl)methyl]-L-prolinamide](/img/structure/B12558754.png)
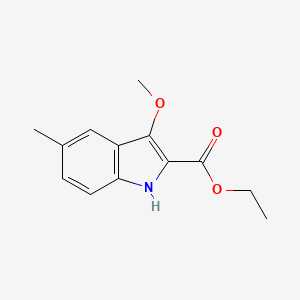
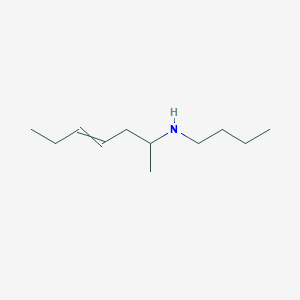
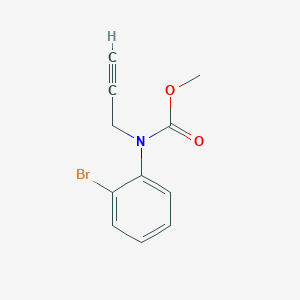
![1-Chloro-8-[(8-chlorooctyl)disulfanyl]octane](/img/structure/B12558774.png)
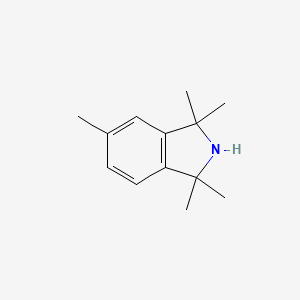
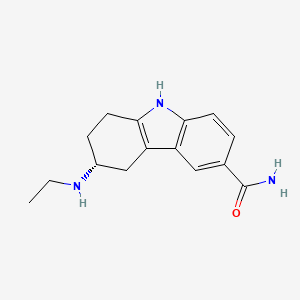
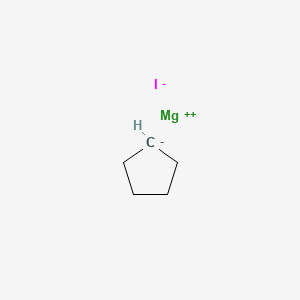
![S-[(4-Bromophenyl)methyl] prop-2-enethioate](/img/structure/B12558792.png)
